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molecular formula C12H15NO B3350635 2-(1-Methylindol-2-yl)propan-2-ol CAS No. 29124-11-6

2-(1-Methylindol-2-yl)propan-2-ol

Cat. No. B3350635
M. Wt: 189.25 g/mol
InChI Key: BIDBPTAMBLIMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05166204

Procedure details

5.0 g of 1-methylindole was dissolved in 30 ml of anhydrous tetrahydrofuran. Thereto was dropwise added 30 ml of 1.5 M n-butyllithium hexane solution, at -30° C. in 5 minutes with stirring. The mixture was stirred at 0° C. for 30 minutes. Thereto was dropwise added 4.2 ml of acetone in 10 minutes at the same temperature, and the resulting mixture was stirred at room temperature for 10 minutes. The solvent was removed by distillation under reduced pressure. The residue was mixed with 100 ml of ethyl acetate and 50 ml of water to dissolve the residue. The organic layer was separated, washed with an aqueous saturated sodium chloride solution, and dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure. The residue was purified by column chromatography (eluant: toluene/ethyl acetate=50/1 to 20/1), followed by recrystallization from n-hexane, to obtain 3.25 g (yield: 45%) of 2-(1-hydroxy-1-methylethyl)-1-methylindole as colorless crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
n-butyllithium hexane
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3]1.CCCCCC.C([Li])CCC.[CH3:22][C:23]([CH3:25])=[O:24]>O1CCCC1>[OH:24][C:23]([C:3]1[N:2]([CH3:1])[C:10]2[C:5]([CH:4]=1)=[CH:6][CH:7]=[CH:8][CH:9]=2)([CH3:25])[CH3:22] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CN1C=CC2=CC=CC=C12
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
n-butyllithium hexane
Quantity
30 mL
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Step Three
Name
Quantity
4.2 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
at -30° C. in 5 minutes with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
in 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was mixed with 100 ml of ethyl acetate and 50 ml of water
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the residue
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with an aqueous saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (eluant: toluene/ethyl acetate=50/1 to 20/1)
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from n-hexane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OC(C)(C)C=1N(C2=CC=CC=C2C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.25 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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